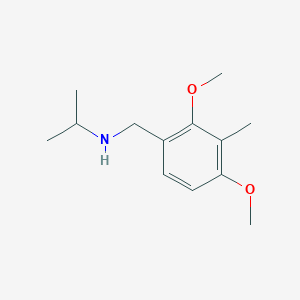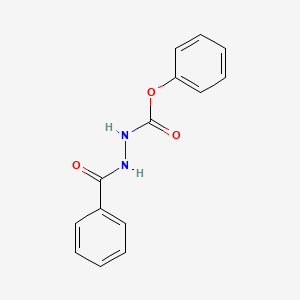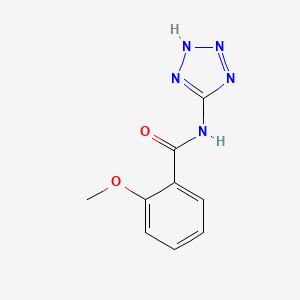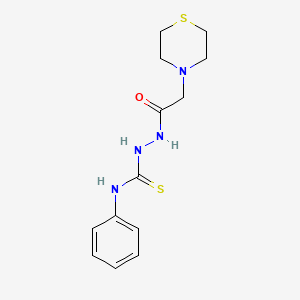
(2,4-dimethoxy-3-methylbenzyl)isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)isopropylamine, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMMA belongs to the class of substituted amphetamines, which are known for their psychoactive effects. However, DMMA has been primarily studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
(2,4-dimethoxy-3-methylbenzyl)isopropylamine acts as a serotonin-norepinephrine-dopamine releasing agent, which means that it enhances the release of these neurotransmitters from their respective neurons. This compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychoactive substances, such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and cause changes in blood pressure and heart rate. This compound has also been shown to alter brain activity and increase the release of certain hormones, such as prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter. However, this compound also has several limitations, including its potential for abuse and its potential to cause neurotoxicity at high doses. This compound is also difficult to synthesize and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)isopropylamine. One area of interest is its potential use in the treatment of depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
(2,4-dimethoxy-3-methylbenzyl)isopropylamine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with isopropylamine. The resulting product is then further purified through a series of chemical reactions to obtain this compound in its pure form. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Applications De Recherche Scientifique
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has been studied for its potential therapeutic properties in various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which is involved in the regulation of mood, anxiety, and other neurological functions. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward, motivation, and attention.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9(2)14-8-11-6-7-12(15-4)10(3)13(11)16-5/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPFXKWEWDDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)

![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)



![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)


![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)